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The sulfonyl group is a cornerstone in medicinal chemistry, prized for its metabolic stability,
ability to form hydrogen bonds, and its role as a versatile synthetic handle. While the traditional
reactivity of sulfones is well-documented, their engagement in radical processes has opened
new avenues for molecular construction, particularly in the synthesis of complex, sp3-rich
scaffolds relevant to drug discovery. This technical guide provides an in-depth exploration of
the radical chemistry of sulfones, clarifying misconceptions about direct homolytic substitution
and detailing the synthetically powerful alternatives that have emerged.

The Question of Homolytic Substitution (SH2) at the
Sulfonyl Group: A Closed Chapter

Historically, the possibility of direct homolytic substitution (SH2) at the sulfur atom of sulfones
has been a topic of inquiry. However, a consensus, supported by both experimental and
computational studies, has been reached: direct SH2 reactions at the sulfonyl sulfur are
kinetically prohibitive and do not represent a viable synthetic pathway.

High-level calculations suggest that for an SH2 reaction to occur at a sulfur center, the
attacking radical must interact with a lone pair of electrons (LP - SOMO interaction) on the
sulfur atom. The sulfonyl group, with its hexavalent, electron-deficient sulfur center, lacks the
necessary lone pairs to facilitate this interaction. As a result, the activation barrier for this
process is extraordinarily high. Experimental attempts to induce intramolecular SH2 reactions
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in sulfones have consistently failed, with alternative reaction pathways such as intramolecular
hydrogen abstraction or addition to the solvent being observed instead.[1][2][3]

This guide, therefore, pivots from this non-viable pathway to the rich and productive field of
radical reactions where sulfones and their precursors play a central role, not as a direct
substitution center, but as sources of sulfonyl radicals or as radical leaving groups.

The Productive Radical Chemistry of Sulfonyl-
Containing Compounds

The modern understanding of sulfone radical chemistry is centered on two main strategies: the
generation and reaction of sulfonyl radicals, and the use of the sulfonyl group as a radical
leaving group in desulfonylation reactions.

Generation and Application of Sulfonyl Radicals

Sulfonyl radicals (RSOz2¢) are versatile intermediates that readily participate in a variety of
transformations, most notably the addition to carbon-carbon multiple bonds. These radicals can
be generated from several stable precursors under mild conditions, with photoredox catalysis
being a particularly powerful and popular method.

Common precursors for sulfonyl radicals include:

Sulfonyl Chlorides (RSO2Cl): Readily available and can be activated via single-electron
reduction by a photocatalyst.

o Sulfonyl Hydrazides (RSO2NHNH3z): Can generate sulfonyl radicals under oxidative
conditions.

« Sulfinic Acids and their Salts (RSOz2H, RSO2zNa): Can be oxidized to form sulfonyl radicals.

» Sulfone-Substituted Tetrazoles: These can be activated via photoredox catalysis to release
sulfonyl radicals.[1]

A general workflow for the photocatalytic generation of sulfonyl radicals and their subsequent
reaction is depicted below.
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Caption: General workflow for photocatalytic sulfonyl radical generation and reaction.
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A prominent application of sulfonyl radicals is the hydrosulfonylation of unsaturated bonds,

which installs a sulfone moiety and a hydrogen atom across the double or triple bond. This

reaction is highly valuable for the synthesis of alkyl and vinyl sulfones. The choice of hydrogen

atom donor is crucial and can be tuned to the electronic nature of the alkene.
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Table 1: Selected Examples of Hydrosulfonylation Reactions. (PRC = Polarity Reversal

Catalysis)

Radical-Mediated Desulfonylation: The Sulfonyl Group

as a Traceless Activator
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In contrast to the generation of sulfonyl radicals, desulfonylative reactions utilize the sulfonyl
group as an activating group that is subsequently removed. This strategy is particularly
powerful for the formation of C-C and C-heteroatom bonds. The sulfonyl group can stabilize an
adjacent carbanion or act as a redox-active handle, only to be cleaved under radical conditions.

In these reactions, a C-S bond of the sulfone is reductively cleaved to generate a carbon-
centered radical, which can then be trapped by a hydrogen source or participate in further
reactions. This process is effectively the removal of the sulfonyl group and its replacement with
a hydrogen atom. Common reducing agents include samarium(ll) iodide, sodium amalgam, or
photoredox catalysts in the presence of a sacrificial electron donor.
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Caption: Mechanism of reductive desulfonylation.

A more advanced application is the use of sulfones as coupling partners in radical cross-

coupling reactions. Here, the carbon radical generated upon C-S bond cleavage is intercepted

by a suitable coupling partner, often in a transition-metal-catalyzed cycle. This allows for the

formation of new C-C bonds, with the sulfonyl group acting as a leaving group. Redox-active

sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, are particularly effective in this role.

[6][7]
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ar)

Table 2: Examples of Desulfonylative Cross-Coupling Reactions.

Applications in Drug Discovery and Development

The radical chemistry of sulfones provides powerful tools for medicinal chemists. These

reactions often proceed under mild conditions, exhibit broad functional group tolerance, and

can be used for late-stage functionalization of complex molecules.

o Access to spi-rich Scaffolds: Desulfonylative cross-couplings are particularly adept at forging

C(sp?)-C(sp?®) bonds, which are prevalent in modern drug candidates. This allows for the

modular assembly of complex aliphatic and benzylic structures.[6]
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« Installation of Privileged Motifs: Hydrosulfonylation and related reactions allow for the direct
installation of the sulfone group, a common pharmacophore, into a variety of molecular
frameworks.

o Late-Stage Functionalization: The mild conditions of many photoredox-catalyzed reactions
allow for the modification of complex, drug-like molecules at a late stage in the synthetic
sequence, enabling rapid exploration of structure-activity relationships.[9]

Experimental Protocols

Protocol for Photocatalytic Hydrosulfonylation of an
Alkene

This procedure is a representative example of a visible-light-mediated hydrosulfonylation using
a sulfonyl chloride precursor.[4]

Materials:

o Alkene (e.g., Styrene, 0.5 mmol, 1.0 equiv)

Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.25 mmol, 2.5 equiv)

fac-[Ir(ppy)3] (0.5 mol%)

Tris(trimethylsilyl)silane ((TMS)sSiH, 1.0 mmol, 2.0 equiv)

Anhydrous acetonitrile (MeCN, 3.0 mL)

Schlenk tube or vial equipped with a magnetic stir bar

Blue LED light source (e.g., 450 nm)
Procedure:

e To a Schlenk tube under an inert atmosphere (N2 or Ar), add the alkene, sulfonyl chloride,
and fac-[Ir(ppy)s].

e Add the anhydrous acetonitrile, followed by the tris(trimethylsilyl)silane via syringe.
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o Seal the tube and place it approximately 5-10 cm from the blue LED light source.

 Stir the reaction mixture at room temperature for 1-16 hours, monitoring by TLC or GC-MS
for consumption of the starting material.

e Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude residue by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexanes/ethyl acetate) to afford the desired hydrosulfonylated product.

Protocol for Julia-Kocienski Olefination

This protocol describes a key reaction in which a sulfone is used to construct an alkene, with
the sulfonyl group ultimately eliminated. This is a powerful method for C=C bond formation.[10]

Materials:

1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)

Anhydrous dimethoxyethane (DME)

Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv)

Aldehyde or ketone (1.5 equiv)

Inert atmosphere setup (N2 or Ar)

Procedure:

» Dissolve the PT-sulfone in anhydrous DME in a flame-dried flask under an inert atmosphere
and cool the solution to -78 °C.

 In a separate flask, dissolve KHMDS in anhydrous DME and add this solution dropwise via
cannula to the cooled sulfone solution. Stir for 1 hour at -78 °C.

e Add the aldehyde or ketone dropwise to the reaction mixture.

e Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir
overnight.
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e Quench the reaction by adding water.
o Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

o Combine the organic layers, wash with water and brine, and dry over anhydrous MgSOa or
Naz2SO0a.

o Concentrate the solution under reduced pressure and purify the crude product by flash
column chromatography to yield the desired alkene.

Conclusion

The radical chemistry of sulfones has matured into a vibrant and enabling field of modern
organic synthesis. By moving beyond the unfeasible direct SH2 pathway, researchers have
unlocked a suite of powerful transformations based on the generation of sulfonyl radicals and
the strategic use of the sulfonyl group as a traceless activating and leaving group. These
methods, particularly those driven by photoredox catalysis, offer mild and versatile routes to
construct complex molecular architectures that are of high value to the pharmaceutical and
agrochemical industries. This guide serves as a foundational resource for professionals
seeking to leverage the unique radical reactivity of sulfones in their research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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